4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
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Overview
Description
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclohexan-1-amine and ethyl-1,2,4-oxadiazole.
Reaction Conditions: The reaction involves the formation of a Schiff base intermediate, followed by cyclization under acidic conditions to form the oxadiazole ring.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as alcohols, ketones, and carboxylic acids.
Reduction Products: Reduced forms such as amines and alcohols.
Substitution Products: Substituted derivatives with different functional groups.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole motif have been associated with a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been recognized as potential inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could influence their interaction with biological targets. The presence of the two nitrogen atoms and one oxygen atom in the oxadiazole ring may allow for diverse interactions with biological targets .
Biochemical Pathways
Compounds with the 1,2,4-oxadiazole motif have been associated with various therapeutic applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole motif in the compound suggests potential for diverse pharmacokinetic properties .
Result of Action
Compounds with the 1,2,4-oxadiazole motif have been associated with a wide range of biological activities, suggesting diverse potential effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride: Similar structure with a methyl group instead of an ethyl group.
4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine hydrochloride: Similar structure without the ethyl group.
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile: Similar oxadiazole ring but with a benzonitrile group instead of cyclohexan-1-amine.
Uniqueness: The presence of the cyclohexan-1-amine group in 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7;/h7-8H,2-6,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXYAHQPBRGACA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCC(CC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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